N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methacrylamide
Overview
Description
N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methacrylamide is a useful research compound. Its molecular formula is C16H22BNO3 and its molecular weight is 287.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and DFT Study
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds are synthesized for crystallographic and conformational analyses. These analyses are crucial for understanding the molecular structures and physicochemical properties of such compounds (Huang et al., 2021).
In Vitro Cytotoxicity and Cellular Uptake
Boronated phosphonium salts containing arylboronic acid or nido-carborane are evaluated for their cytotoxicities and boron uptake in vitro. This research highlights the potential biomedical applications of compounds with similar structures (Morrison et al., 2010).
Pd-catalyzed Borylation Studies
The synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes via Pd-catalyzed borylation of arylbromides explores the efficiency of this method in synthesizing boron-containing compounds (Takagi & Yamakawa, 2013).
Boronate-based Fluorescence Probes
Boronate ester fluorescence probes are synthesized for the detection of hydrogen peroxide, indicating the use of such compounds in sensing applications (Lampard et al., 2018).
Efficient Deboration Reaction in Explosive Detection
A study on Schiff Base Substituent-Triggered Efficient Deboration Reaction highlights its application in sensitive hydrogen peroxide vapor detection, crucial for explosive detection (Fu et al., 2016).
Synthesis of Mercapto- and Piperazino-Methyl-Phenylboronic Acid Derivatives
The synthesis of these derivatives and their inhibitory activity against serine proteases illustrates the potential for pharmacological applications (Spencer et al., 2002).
Properties
IUPAC Name |
2-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO3/c1-11(2)14(19)18-13-9-7-8-12(10-13)17-20-15(3,4)16(5,6)21-17/h7-10H,1H2,2-6H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEHAEGSSOCCQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C(=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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